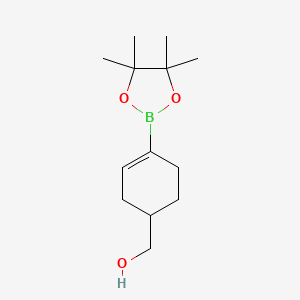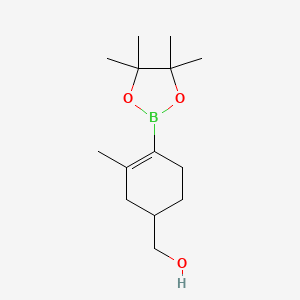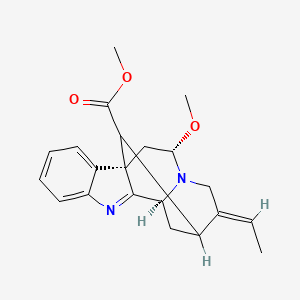
9(11),12-Oleanadien-3-ol
Descripción general
Descripción
9(11),12-Oleanadien-3-ol, also known as oleanolic acid, is a triterpenoid compound found in many plants. It has been extensively studied for its pharmacological activities and has been found to have a wide range of potential therapeutic applications.
Aplicaciones Científicas De Investigación
Actividad Antidiabética
9(11),12-Oleanadien-3-ol ha demostrado tener una posible actividad antidiabética {svg_1}. En un estudio, las nanopartículas de almidón (StNPs) sintetizadas utilizando extracto metanólico de Gymnema sylvestre, que contiene this compound, mostraron una actividad antidiabética significativa. Las StNPs exhibieron la mayor actividad de inhibición de la alfa-amilasa del 58,56 ± 0,44% a una concentración de 100 µg/mL {svg_2}.
Actividad Antioxidante
El mismo estudio también reveló la actividad antioxidante de this compound {svg_3}. Las StNPs mostraron la mayor actividad de eliminación de radicales DPPH con 74,41 ± 0,54% a una concentración de 100 µg/mL. Además, las StNPs exhibieron la mayor actividad de quelación de iones metálicos del 66,71 ± 0,34% a una concentración de 100 µg/mL {svg_4}.
Actividad Antiinflamatoria
This compound se usa ampliamente como una plataforma para sintetizar compuestos con actividad farmacológica, incluida la actividad antiinflamatoria {svg_5}. Esto sugiere que podría usarse en el desarrollo de nuevos medicamentos antiinflamatorios.
Actividad Antiviral
Del mismo modo, this compound se ha utilizado en la síntesis de compuestos con actividad antiviral {svg_6}. Esto indica su posible uso en investigación antiviral y desarrollo de fármacos.
Actividad Antitumoral
El compuesto también se ha utilizado en la síntesis de compuestos con actividad antitumoral {svg_7}. Esto sugiere que this compound podría ser un recurso valioso en la investigación del cáncer y el desarrollo de nuevos tratamientos contra el cáncer.
Actividad Antifúngica
Se ha informado que los derivados de flavan-3-ol, que incluyen this compound, tienen actividad antifúngica {svg_8}. Esto sugiere que el compuesto podría usarse en el desarrollo de nuevos tratamientos antifúngicos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It has been found to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, analgesic, antiparasitic, hepatoprotective, antifungal, antitumor, wound healing, and hypoglycemic effects . These activities suggest that it may interact with a variety of cellular targets involved in these processes.
Mode of Action
It has been shown to enhance cell migration in scratch wound assays and induce a significant proangiogenic response in chorioallantoic membrane assays . This suggests that it may interact with cellular targets involved in cell migration and angiogenesis, possibly by modulating signaling pathways related to these processes.
Biochemical Pathways
Given its observed pharmacological activities, it is likely that it influences multiple pathways involved in inflammation, pain perception, parasite defense, liver protection, fungal defense, tumor growth, wound healing, and glucose metabolism .
Result of Action
The molecular and cellular effects of 9(11),12-Oleanadien-3-ol’s action are likely diverse, given its wide range of pharmacological activities. For example, its wound healing activity suggests that it may promote cell migration and angiogenesis, potentially leading to improved wound closure and healing . Its other activities, such as its anti-inflammatory, analgesic, and antitumor effects, suggest that it may modulate a variety of cellular processes and signaling pathways.
Análisis Bioquímico
Biochemical Properties
9(11),12-Oleanadien-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance cell migration and promote proangiogenic responses, which are essential for wound healing . The compound interacts with enzymes involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events . Additionally, this compound can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and cellular metabolism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to enhance cell migration, which is vital for tissue repair and regeneration . The compound also promotes angiogenesis, the formation of new blood vessels, by stimulating endothelial cell proliferation and migration . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic applications in wound healing and tissue regeneration.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific receptors on the cell surface, initiating intracellular signaling cascades . It modulates the activity of enzymes, such as kinases and phosphatases, which play critical roles in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in changes in cellular function, including enhanced cell migration, angiogenesis, and tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its bioactivity over extended periods, promoting sustained cell migration and angiogenesis . The compound’s effects may diminish over time due to degradation or metabolic processes . Long-term studies are needed to fully understand the temporal effects of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to promote wound healing and tissue regeneration without significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as inflammation or tissue damage . It is essential to determine the optimal dosage range for therapeutic applications to maximize the benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability . The compound can undergo biotransformation processes, such as hydroxylation and conjugation, which influence its pharmacokinetics and biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its overall effects on cellular function and tissue repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its bioactivity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and its ability to exert its effects on cellular function and tissue repair .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular metabolism and signaling pathways .
Propiedades
IUPAC Name |
(3S,4aR,6aS,6bR,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21-,22-,24-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOKHZCQSJJOQ-LAPMKBIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






